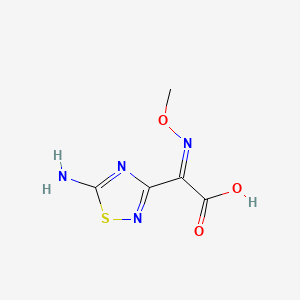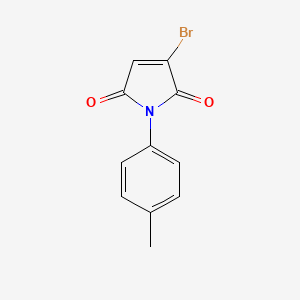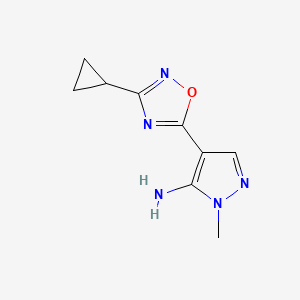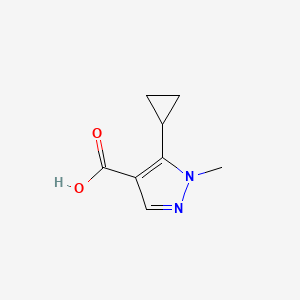![molecular formula C8H7BrN2S B1517323 6-Bromo-5-methylbenzo[D]thiazol-2-amine CAS No. 947248-62-6](/img/structure/B1517323.png)
6-Bromo-5-methylbenzo[D]thiazol-2-amine
概要
説明
6-Bromo-5-methylbenzo[D]thiazol-2-amine is a chemical compound belonging to the thiazole family, characterized by its bromine and methyl groups attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylbenzo[D]thiazol-2-amine typically involves the following steps:
Bromination: The starting material, 5-methylbenzo[D]thiazole, undergoes bromination to introduce the bromine atom at the 6-position.
Amination: The brominated compound is then subjected to amination to introduce the amine group at the 2-position.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the bromination and amination reactions.
化学反応の分析
Types of Reactions: 6-Bromo-5-methylbenzo[D]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents on the benzothiazole ring.
科学的研究の応用
6-Bromo-5-methylbenzo[D]thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 6-Bromo-5-methylbenzo[D]thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes.
類似化合物との比較
6-Bromo-5-methylbenzo[D]thiazol-2-amine is compared with other similar compounds, such as:
6-Chloro-5-methylbenzo[D]thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-Methylbenzo[D]thiazol-2-amine: Lacks the bromine atom.
6-Bromo-2-aminobenzothiazole: Similar structure but with a different position of the amine group.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and chemical processes.
特性
IUPAC Name |
6-bromo-5-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRKTDWUSPZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B1517243.png)



![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)

![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)

![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)


![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)

